![molecular formula C31H45N3O6 B607913 H3B-8800 CAS No. 1825302-42-8](/img/structure/B607913.png)
H3B-8800
描述
H3B-8800 是一种新型的口服小分子剪接调节剂。 它在治疗具有剪接体突变的癌症方面显示出巨大潜力,例如髓系白血病和其他以 SF3B1 基因突变为特征的癌症类型 。 该化合物通过诱导携带这些突变的癌细胞的优先致死作用,使其成为靶向癌症治疗的有希望的候选药物 .
准备方法
合成路线和反应条件
H3B-8800 的合成涉及一系列复杂的的有机反应。详细的合成路线是专有的,并且在公开文献中没有完全公开。 已知该化合物是通过一系列步骤合成的,这些步骤包括形成关键中间体,然后是特定反应条件以获得最终产物 .
工业生产方法
This compound 的工业生产可能涉及大规模的有机合成技术,以确保高纯度和高产率。 该过程将包括严格的质量控制措施,以维持化合物的功效和安全性 .
化学反应分析
反应类型
H3B-8800 主要与 SF3b 复合物(剪接体的一个组成部分)发生结合反应 。它在作用机制中不会发生典型的化学反应,例如氧化、还原或取代。
常用试剂和条件
该化合物在生理条件下与 SF3b 复合物相互作用,不需要额外的试剂 .
形成的主要产物
This compound 与 SF3b 复合物相互作用的主要产物是剪接活性的调节,导致剪接体突变癌细胞的优先致死作用 .
科学研究应用
H3B-8800 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
作用机制
相似化合物的比较
H3B-8800 在选择性靶向剪接体突变癌细胞的能力方面是独一无二的。类似的化合物包括:
E7107: 一种同样抑制剪接的普拉地诺利德类似物,但缺乏 this compound 所见的优先致死作用.
Spliceostatin A: 另一种具有不同作用机制且对剪接体突变细胞选择性较低的剪接调节剂.
生物活性
H3B-8800 is an innovative small molecule designed to target and modulate the spliceosome, specifically the SF3b complex. Its development is particularly significant for treating hematological malignancies characterized by mutations in RNA splicing factors. This article provides a comprehensive overview of the biological activity of this compound, including preclinical findings, clinical trial results, and its mechanism of action.
Overview of this compound
This compound is an orally bioavailable macrocyclic lactone that selectively binds to the SF3b complex, a critical component of the spliceosome involved in pre-mRNA splicing. The compound has shown promise in preclinical studies for its ability to induce selective cytotoxicity in cancer cells harboring specific spliceosome mutations, such as SF3B1, SRSF2, and U2AF1 .
Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity across various in vivo models, particularly patient-derived xenografts (PDXs) of hematological cancers. Key findings include:
- Anti-leukemic Activity : In xenograft models of acute myeloid leukemia (AML) with SF3B1 mutations, this compound exhibited dose-dependent inhibition of tumor growth. For instance, treatment resulted in substantial reductions in leukemic burden in peripheral blood, spleen, and liver .
- Mechanism of Action : this compound's mechanism involves exploiting synthetic lethality caused by aberrant splicing. It preferentially induces cell death in tumor cells with spliceosome mutations while sparing normal cells .
Table 1: Summary of Preclinical Efficacy Studies
Study Type | Model Type | Mutation Type | Result |
---|---|---|---|
In vivo | AML PDX | SF3B1-K700E | Significant tumor reduction |
In vivo | CMML PDX | SRSF2-P95H | Reduced leukemic burden |
In vitro | Cell lines | SF3B1 mutant | Induced caspase activation |
Biochemical | Splicing assays | Wild-type/Mutant | Dose-dependent modulation of splicing |
Clinical Trials
This compound has progressed into clinical trials to assess its safety and efficacy in patients with myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). A Phase I trial evaluated its effects on patients with varying spliceosome mutations.
Phase I Trial Results
The trial enrolled 84 patients and utilized two dosing regimens. Key outcomes included:
- Response Rates : Among the 84 participants, several experienced red blood cell transfusion independence (RBC TI), with a median duration of 13 weeks .
- Dose-Limiting Toxicities (DLTs) : The maximum tolerated dose was established at 30 mg for one regimen and 14 mg for another due to observed DLTs such as QTc prolongation and nausea .
Table 2: Phase I Trial Summary
Parameter | Value |
---|---|
Total Patients Enrolled | 84 |
MDS Patients | 42 |
CMML Patients | 4 |
AML Patients | 38 |
Median Duration of RBC TI | 13 weeks |
Maximum Tolerated Dose | 30 mg (schedule I), 14 mg (schedule II) |
This compound’s selective lethality is attributed to its ability to modulate RNA splicing. It retains short introns enriched for genes encoding spliceosome components, which leads to differential effects on mutant versus wild-type cells.
属性
Key on ui mechanism of action |
H3B-8800 is thought to bind to a site similar to pladienolides on the SF3B complex within the spliceosome. Once bound it induces increased retention of short (<300 nucleotide) GC-rich introns through modulation of pre-mRNA processing. These intron-retained mRNA sequences are then thought to be destroyed through the nonsense-mediated decay pathway. It has been suggested that modulation by H3B-8800 is mediated by disruption of branchpoint sequence recognition by the SF3B complex as there is overall less preference for adenosine as the branchpoint nucleotide and a greater amount of sequences with weaker association to the SFB3 in introns retained with H3B-8800. It was found that 41 of 404 genes encoding spliceosome proteins contained GC-rich sequences whose retention was induced by H3B-8800. It is suggested that this is key to the specificity of H3B-8800's lethality as cells with spliceosome-mutant cells are dependent on the expression of wild-type spliceosome components for survival. Since cancer cells, as in myelodysplasia, experience SF3B1 mutations much more frequently than host cells, this allows H3B-8800 to be used to preferentially target these cells by inducing intron-retention in critical spliceosome component pre-mRNA leading to destruction of the now nonsense mature RNA ultimately cell-death due to the lack of these critical proteins. |
---|---|
CAS 编号 |
1825302-42-8 |
分子式 |
C31H45N3O6 |
分子量 |
555.7 g/mol |
IUPAC 名称 |
[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-pyridin-2-ylhepta-2,4-dien-2-yl]-1-oxacyclododec-4-en-6-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C31H45N3O6/c1-22(26-11-6-7-16-32-26)9-8-10-23(2)29-24(3)12-13-27(39-30(37)34-19-17-33(5)18-20-34)31(4,38)15-14-25(35)21-28(36)40-29/h6-13,16,22,24-25,27,29,35,38H,14-15,17-21H2,1-5H3/b9-8+,13-12+,23-10+/t22-,24+,25-,27+,29-,31-/m1/s1 |
InChI 键 |
YOIQWBAHJZGRFW-WVRLKXNASA-N |
SMILES |
CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |
手性 SMILES |
C[C@H]1/C=C/[C@@H]([C@](CC[C@H](CC(=O)O[C@@H]1/C(=C/C=C/[C@@H](C)C2=CC=CC=N2)/C)O)(C)O)OC(=O)N3CCN(CC3)C |
规范 SMILES |
CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
H3B-8800; H3B8800; H3B 8800 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。